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Compound of Interest

Compound Name: Demethylmurrayanine

CAS No.: 123497-84-7

Cat. No.: B169625

Get Quote

This technical guide provides a comprehensive walkthrough of the methodologies and

analytical reasoning employed in the structural elucidation of demethylmurrayanine, a

carbazole alkaloid.[1][2][3] This document is intended for researchers, scientists, and

professionals in drug development and natural product chemistry, offering in-depth, field-proven

insights into the processes involved.

Introduction: The Significance of Structural
Elucidation
The precise determination of a molecule's chemical structure is a cornerstone of drug discovery

and development.[4] It allows for the establishment of purity, the assignment of biological

activity to a specific chemical entity, and provides the foundation for structure-activity

relationship (SAR) studies.[4] Demethylmurrayanine, a member of the carbazole alkaloid

family, has garnered interest for its potential biological activities.[5] Carbazole alkaloids are

known to possess a range of properties, including anti-inflammatory, antimicrobial, and

cytotoxic activities.[1][3] The elucidation of demethylmurrayanine's structure is, therefore, a

critical step in harnessing its therapeutic potential.
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Part 1: Isolation of Demethylmurrayanine from
Clausena anisata
Demethylmurrayanine can be isolated from various parts of the plant Clausena anisata

(Willd.) Hook.f. ex Benth., a member of the Rutaceae family.[6] This plant has a history of use

in traditional medicine for treating a variety of ailments.[7][8]

Rationale for Extraction and Chromatographic
Separation
The choice of extraction solvent and chromatographic techniques is paramount for the

successful isolation of the target compound. A solvent system is selected based on the polarity

of the target molecule to maximize the yield from the plant material. Subsequent

chromatographic steps are designed to separate the compound of interest from a complex

mixture of other phytochemicals.

Experimental Protocol: Isolation and Purification
Extraction: Air-dried and powdered plant material (e.g., stem bark, roots) of Clausena anisata

is subjected to extraction with a suitable solvent, such as acetone or a mixture of hexane and

ethyl acetate.[6][8][9]

Solvent-Solvent Partitioning: The crude extract is then partitioned between immiscible

solvents of varying polarities (e.g., n-hexane, chloroform, ethyl acetate, and water) to

achieve a preliminary separation of compounds based on their polarity.[8]

Column Chromatography: The fraction containing the target compound is subjected to open

column chromatography over silica gel.[8] The column is eluted with a gradient of solvents,

typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity

with a solvent like ethyl acetate.

Further Purification: Fractions showing similar profiles on thin-layer chromatography (TLC)

are pooled and may require further purification using techniques like preparative TLC or

High-Performance Liquid Chromatography (HPLC) to yield pure demethylmurrayanine.
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Part 2: Spectroscopic Analysis and Structure
Determination
Once a pure sample of demethylmurrayanine is obtained, a suite of spectroscopic techniques

is employed to piece together its molecular structure.

Mass Spectrometry (MS): Determining the Molecular
Formula
High-Resolution Mass Spectrometry (HR-MS) is the first port of call to determine the precise

molecular weight and, consequently, the molecular formula of the isolated compound.

Insight: For demethylmurrayanine, HR-MS analysis reveals a molecular weight of

approximately 211.22 g/mol , corresponding to the molecular formula C₁₃H₉NO₂.[5] This

information is crucial as it provides the elemental composition and the degree of

unsaturation.

Infrared (IR) and Ultraviolet-Visible (UV-Vis)
Spectroscopy: Identifying Functional Groups and
Chromophores

IR Spectroscopy: This technique helps in the identification of key functional groups. The IR

spectrum of demethylmurrayanine would be expected to show characteristic absorption

bands for an N-H group (from the carbazole ring), a hydroxyl (-OH) group, and a carbonyl

(C=O) group of an aldehyde.

UV-Vis Spectroscopy: The UV spectrum provides information about the electronic transitions

within the molecule, which is indicative of the carbazole chromophore. Carbazole alkaloids

typically exhibit characteristic absorption maxima.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The
Cornerstone of Structure Elucidation
NMR spectroscopy is the most powerful tool for determining the detailed carbon-hydrogen

framework of a molecule.[11] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC)
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NMR experiments is utilized.

A few milligrams of purified demethylmurrayanine are dissolved in a deuterated solvent, such

as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), and transferred to a 5 mm NMR

tube.[11][12]

The ¹H NMR spectrum provides information about the number of different types of protons,

their chemical environment, and their connectivity through spin-spin coupling. The chemical

shifts (δ) are reported in parts per million (ppm) relative to a reference standard like

tetramethylsilane (TMS).[12][13]

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule.

[14][15] Coupled with Distortionless Enhancement by Polarization Transfer (DEPT)

experiments, it allows for the differentiation between CH₃, CH₂, CH, and quaternary carbons.

2D NMR experiments are essential for establishing the connectivity between atoms within the

molecule.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to

each other, typically over two to three bonds.[16] This is instrumental in piecing together

fragments of the molecule by identifying neighboring protons.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons

directly to the carbons they are attached to (¹JCH coupling).[17] This allows for the

unambiguous assignment of carbon signals based on their attached proton's chemical shift.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably one of the most

informative experiments for structural elucidation. The HMBC spectrum shows correlations

between protons and carbons over two to three bonds (²JCH and ³JCH).[16][17][18] These

long-range correlations are critical for connecting the molecular fragments established from

COSY and for placing quaternary carbons and heteroatoms within the structure.[18][19][20]

Putting It All Together: The Structure of
Demethylmurrayanine
By meticulously analyzing the data from all the spectroscopic techniques, the structure of

demethylmurrayanine is elucidated as 1-hydroxy-9H-carbazole-3-carbaldehyde.[5]
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Data Summary Table

Spectroscopic Data Interpretation

HR-MS Molecular Formula: C₁₃H₉NO₂

IR
Presence of N-H, O-H, and C=O (aldehyde)

functional groups

UV-Vis
Characteristic absorption of a carbazole

skeleton

¹H NMR
Reveals the number and environment of

aromatic and substituent protons

¹³C NMR
Shows 13 distinct carbon signals, consistent

with the molecular formula

COSY
Establishes proton-proton coupling networks

within the aromatic rings

HSQC
Correlates each proton to its directly attached

carbon

HMBC
Provides long-range correlations to connect all

fragments and confirm the substitution pattern

NMR Data Table for Demethylmurrayanine
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Position
¹H Chemical Shift
(ppm)

¹³C Chemical Shift
(ppm)

Key HMBC
Correlations

1 - Quaternary C H-2, H-9

2 Aromatic CH Aromatic CH C-1, C-3, C-4, C-4a

3 - Quaternary C H-2, H-4, Aldehyde H

4 Aromatic CH Aromatic CH C-2, C-3, C-4b, C-9a

4a - Quaternary C H-2, H-4, H-5

4b - Quaternary C H-4, H-5

5 Aromatic CH Aromatic CH C-4, C-4b, C-6, C-7

6 Aromatic CH Aromatic CH C-5, C-7, C-8

7 Aromatic CH Aromatic CH C-5, C-6, C-8, C-8a

8 Aromatic CH Aromatic CH C-6, C-7, C-8a

8a - Quaternary C H-7, H-8, H-9

9 NH - C-1, C-8a, C-9a

9a - Quaternary C H-4, H-9

Aldehyde CHO C=O C-3

OH OH - C-1

(Note: Specific chemical shift values can vary slightly depending on the solvent and instrument

used. This table represents the expected correlations.)

Visualizing the Elucidation Process
The following diagrams illustrate the workflow and the key correlations used to determine the

structure of demethylmurrayanine.
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Caption: Key HMBC correlations for confirming the structure of demethylmurrayanine.
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Conclusion
The structural elucidation of demethylmurrayanine is a systematic process that relies on the

synergistic application of isolation techniques and a variety of spectroscopic methods. The

definitive assignment of its structure as 1-hydroxy-9H-carbazole-3-carbaldehyde provides the

necessary foundation for further investigation into its biological activities and potential as a

therapeutic agent. This guide outlines the critical thinking and experimental design that

underpin the successful characterization of novel natural products.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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